Propionylcarnitine

Catalog No.
S585692
CAS No.
17298-37-2
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionylcarnitine

CAS Number

17298-37-2

Product Name

Propionylcarnitine

IUPAC Name

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

UFAHZIUFPNSHSL-MRVPVSSYSA-N

SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

In water, 1X10+6 mg/L at 25 °C (est)

Synonyms

L-propionylcarnitine, propionyl carnitine, propionylcarnitine, propionylcarnitine, (+-)-isomer, propionylcarnitine, (R)-isomer

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Potential Role in Metabolic Syndrome and Cardiovascular Disease

Recent research suggests a link between higher serum PC levels and increased risk of metabolic syndrome (MetS) and its related cardiovascular diseases []. Studies have observed positive correlations between PC and MetS components, such as insulin resistance and other cardiovascular risk factors []. Additionally, researchers are investigating the interaction of genetic and lifestyle factors with PC levels and their influence on MetS development []. While the exact mechanisms are still being elucidated, this research suggests PC could be a potential biomarker for MetS and cardiovascular disease risk assessment [].

Exploring its Applications in Peripheral Artery Disease

Studies have explored the use of PC supplementation as a potential treatment for peripheral artery disease (PAD), particularly the condition known as intermittent claudication. This condition causes leg pain due to insufficient blood flow. A systematic review of studies concluded that PC supplementation was safe and effective in improving exercise performance and quality of life in patients with intermittent claudication []. However, further research is needed to confirm these findings and understand the underlying mechanisms of PC's potential benefits in PAD.

Potential Applications in Neurological Disorders

Preliminary research has investigated the potential use of PC for neurological disorders like Alzheimer's disease and Friedreich's ataxia. These studies are primarily focused on understanding the role of PC in mitochondrial function and its potential to improve energy metabolism in these conditions. While the results are promising, further research is necessary to determine the effectiveness and safety of PC supplementation for neurological disorders [, ].

Propionylcarnitine, specifically L-propionylcarnitine, is a derivative of L-carnitine, a naturally occurring compound crucial for energy metabolism. It is formed through the esterification of propionyl-CoA and L-carnitine, facilitated by the enzyme carnitine acyltransferase. This compound plays a significant role in the transport of fatty acids into mitochondria for oxidation and energy production. Propionylcarnitine is particularly important in cardiac tissues, where it helps to maintain energy levels during periods of ischemia and contributes to the regulation of mitochondrial metabolism .

Propionylcarnitine's primary function is to facilitate the transport of propionic acid across the mitochondrial membrane. Propionic acid is a byproduct of certain metabolic pathways and needs to be further metabolized for energy production within the mitochondria. Propionylcarnitine binds to propionic acid in the cytosol and carries it across the membrane, allowing for its breakdown within the mitochondria.

Some studies suggest propionylcarnitine might also have other potential mechanisms of action, including:

  • Neuromodulatory effects: Propionylcarnitine may interact with neurotransmitter systems and influence nerve cell function.
  • Antioxidant activity: Propionylcarnitine may have some antioxidant properties, potentially protecting cells from damage.
  • Nausea
  • Vomiting
  • Diarrhea
  • Abdominal pain

The primary chemical reaction involving propionylcarnitine is its formation from propionyl-CoA and L-carnitine:

propionyl CoA+carnitinecarnitine acyltransferasepropionylcarnitine+CoA SH\text{propionyl CoA}+\text{carnitine}\xrightarrow{\text{carnitine acyltransferase}}\text{propionylcarnitine}+\text{CoA SH}

This reaction is catalyzed by carnitine acyltransferases, which facilitate the transfer of acyl groups from CoA to carnitine, allowing for the transport of fatty acids across mitochondrial membranes. Within the mitochondria, propionylcarnitine can be converted back into propionyl-CoA, which then enters the tricarboxylic acid cycle for energy production .

Propionylcarnitine exhibits several biological activities that are beneficial for cellular metabolism:

  • Energy Production: It enhances mitochondrial function by providing propionate as a substrate for the tricarboxylic acid cycle, especially under hypoxic conditions .
  • Antioxidant Properties: Propionylcarnitine has been shown to scavenge free radicals and reduce oxidative stress, potentially protecting cells from damage during ischemia-reperfusion injury .
  • Cardioprotective Effects: It is known to improve cardiac function by enhancing energy metabolism and reducing ischemic damage in heart tissues .

The synthesis of propionylcarnitine can be achieved through various methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic reaction between propionyl-CoA and L-carnitine using carnitine acyltransferase.
  • Chemical Synthesis: Chemical methods may also be employed, typically involving the esterification of L-carnitine with propionic acid or propionyl derivatives under acidic conditions.

These methods ensure that propionylcarnitine is produced in a form that is biologically active and suitable for further applications in research and therapeutics .

Propionylcarnitine has several applications in both clinical and research settings:

  • Cardiovascular Health: It is used as a supplement to improve heart function in patients with ischemic heart disease and heart failure.
  • Exercise Performance: Athletes may use it to enhance endurance and reduce fatigue during prolonged physical activity.
  • Metabolic Disorders: Research suggests potential benefits in managing conditions like diabetes and obesity due to its role in fatty acid metabolism .

Propionylcarnitine shares structural similarities with other carnitines, notably L-carnitine and acetyl-L-carnitine. Here’s a comparison highlighting its uniqueness:

CompoundStructureKey FunctionsUnique Features
PropionylcarnitinePropionyl group + CarnitineEnergy metabolism, antioxidant activitySpecifically aids in propionate metabolism
L-CarnitineAcetyl group + CarnitineFatty acid transport into mitochondriaGeneral fatty acid transporter
Acetyl-L-CarnitineAcetyl group + CarnitineNeuroprotective effects, cognitive enhancementPrimarily involved in brain health

Propionylcarnitine's unique structure allows it to serve as a substrate for specific metabolic pathways that differentiate it from its analogs, particularly in cardiac tissues where it plays a critical role during metabolic stress conditions .

Enzymatic Pathways in Carnitine Biosynthesis and Acylation

Propionylcarnitine synthesis involves two primary processes: the biosynthesis of carnitine itself and the acylation of carnitine with propionyl groups. Carnitine biosynthesis is a multi-step enzymatic process that primarily occurs in the liver and kidney, converting the essential amino acid lysine into L-carnitine.

The carnitine biosynthetic pathway involves four critical enzymes:

  • Trimethyllysine Hydroxylase (TMLH): Catalyzes the hydroxylation of trimethyllysine
  • Hydroxytrimethyllysine Aldolase (HTMLA): Converts hydroxytrimethyllysine to glycine and trimethylaminobutyraldehyde
  • Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): Oxidizes trimethylaminobutyraldehyde to γ-butyrobetaine
  • γ-Butyrobetaine Hydroxylase (BBOX): Hydroxylates γ-butyrobetaine to produce L-carnitine

The formation of propionylcarnitine occurs through the enzymatic transfer of propionyl groups from propionyl-CoA to carnitine. This reaction is catalyzed by carnitine acetyltransferase (CrAT, EC 2.3.1.7), which belongs to the family of choline/carnitine acyltransferases that catalyze the exchange between acyl-CoA and acylcarnitine. CrAT preferentially acts on short-chain fatty acids, making it the primary enzyme responsible for propionylcarnitine synthesis.

The enzymatic reaction can be represented as:

Propionyl-CoA + L-carnitine ⇌ Propionylcarnitine + CoA

The mechanism of this reaction involves His343 acting as a general base to deprotonate the hydroxyl group of carnitine, enabling it to function as a nucleophile that attacks the carbonyl carbon in propionyl-CoA. The resulting oxyanion intermediate is stabilized by Ser554, which forms part of the STS motif constituting the oxyanion hole. Additionally, the carnitine trimethylammonium group plays a role in lowering the pKa around the attacking hydroxyl and stabilizing the oxyanion intermediate, demonstrating substrate-assisted catalysis.

Table 1: Key Enzymes Involved in Propionylcarnitine Metabolism

EnzymeEC NumberFunctionCellular Location
Carnitine Acetyltransferase (CrAT)2.3.1.7Catalyzes transfer of propionyl groups from propionyl-CoA to carnitineMitochondria, peroxisomes
Carnitine-Acylcarnitine Translocase (CACT)-Facilitates transport of propionylcarnitine across the inner mitochondrial membraneInner mitochondrial membrane
OCTN2 (Carnitine Transporter)-Mediates cellular uptake of carnitine and acylcarnitinesPlasma membrane
γ-Butyrobetaine Hydroxylase (BBOX)-Final step in carnitine biosynthesisMitochondria

It's noteworthy that propionyl-CoA is primarily formed during amino acid catabolism, particularly the breakdown of isoleucine, valine, methionine, and threonine. In normal metabolism, propionyl-CoA is predominantly converted to succinate through a three-step sequence, ultimately entering the tricarboxylic acid (TCA) cycle. However, free propionate can form from propionyl-CoA to a limited extent, potentially participating in a futile cycle of activation and hydrolysis that can deplete mitochondrial ATP.

Mitochondrial Import Mechanisms via Carnitine-Acylcarnitine Translocase

The transport of propionylcarnitine across mitochondrial membranes is critical for cellular energy metabolism and the removal of potentially toxic propionyl groups. This process relies heavily on the carnitine shuttle system, with carnitine-acylcarnitine translocase (CACT) playing a central role.

While free CoA and propionyl-CoA cannot directly enter or leave mitochondria due to the impermeability of the inner mitochondrial membrane, propionyl groups can be transferred between separate CoA pools through their conversion to propionylcarnitine. This conversion requires carnitine and carnitine acetyltransferase, an enzyme particularly abundant in heart tissue.

CACT, located in the inner mitochondrial membrane, facilitates the bidirectional transport of acylcarnitines, including propionylcarnitine, and free carnitine across this membrane. The translocase functions as a cotransporter, exchanging one molecule of carnitine from the matrix to the intermembrane space as one molecule of acylcarnitine moves into the matrix.

The transport process follows these steps:

  • In the cytosol, propionyl-CoA is converted to propionylcarnitine by carnitine acetyltransferase
  • Propionylcarnitine diffuses across the outer mitochondrial membrane through porins
  • At the inner mitochondrial membrane, CACT facilitates the exchange of incoming propionylcarnitine with outgoing carnitine
  • Inside the mitochondrial matrix, propionylcarnitine is converted back to propionyl-CoA and free carnitine by matrix carnitine acetyltransferase
  • Propionyl-CoA then enters metabolic pathways, primarily conversion to succinate for entry into the TCA cycle

This shuttling mechanism is essential not only for facilitating the entry of propionyl groups into mitochondria but also for maintaining the balance between free and acylated forms of carnitine in different cellular compartments. Additionally, propionylcarnitine has remarkable mobility, capable of traversing both mitochondrial and cell membranes, thereby facilitating the redistribution of propionyl groups throughout the body.

The significance of CACT in this process is highlighted by carnitine-acylcarnitine translocase deficiency, a rare genetic disorder that disrupts the carnitine shuttle system's ability to move fatty acids across the mitochondrial membrane. This condition leads to decreased fatty acid catabolism, accumulation of fatty acids in muscles and liver, and severe metabolic complications.

Tissue-Specific Distribution Patterns and Cellular Compartmentalization

Propionylcarnitine exhibits distinct tissue-specific distribution patterns that reflect variations in carnitine metabolism and propionyl-CoA generation across different organs. Understanding these patterns provides insights into the physiological roles of propionylcarnitine and its metabolic significance in various tissues.

The organic cation transporter OCTN2 plays a crucial role in the tissue distribution of carnitine and acylcarnitines, including propionylcarnitine. OCTN2 is widely expressed in human tissues, with particularly high expression in:

  • The apical (gut-facing) side of small intestinal enterocytes
  • The apical brush-border membrane (urine-facing) of renal proximal tubules
  • Skeletal muscle
  • Heart tissue
  • Lung
  • Liver
  • The eye

In situ hybridization studies in rats have shown that OCTN2 is expressed in both proximal and distal tubules and in the glomeruli of the kidney, as well as in the myocardium and cardiac valves. This widespread distribution facilitates the transport of propionylcarnitine across different tissues and organs.

Research into the tissue distribution of propionylcarnitine and related metabolites has revealed interesting patterns. A study examining the labeling of propionylcarnitine in various organs following intraperitoneal injection of labeled propionate showed substantial presence in brain, heart, kidney, and liver tissues. However, the total concentration of propionylcarnitine varies significantly across tissues.

Table 2: Relative Concentrations of Carnitine and Acylcarnitines in Different Tissues

TissueL-CarnitineAcetylcarnitinePropionylcarnitineSuccinylcarnitine
HeartVery HighVery HighHighHighest
LiverModerateModerateHighestHigh
KidneyModerateModerateModerateLow
BrainLowLowLowVery Low

Heart tissue is particularly notable for having high concentrations of L-carnitine and most acylcarnitines, though interestingly, propionylcarnitine levels are relatively higher in liver tissue. The heart also possesses the highest levels of succinylcarnitine and methylmalonylcarnitine among all organs assayed. This distribution pattern may reflect the heart's metabolic flexibility and reliance on multiple energy substrates.

At the cellular level, propionylcarnitine's compartmentalization is influenced by its ability to traverse membranes. Unlike propionyl-CoA, which is confined to specific cellular compartments, propionylcarnitine can move across both mitochondrial membranes and the plasma membrane. Within cells, this mobility helps maintain the mitochondrial acyl-CoA/CoA ratio, which is critical for proper metabolic function.

The kidney plays a significant role in propionylcarnitine homeostasis through filtration and reabsorption processes. OCTN2 mediates the reabsorption of filtered carnitine and short-chain acylcarnitines in the proximal tubule, preventing their loss in urine. However, during metabolic disturbances, such as in organic acidemias like propionic acidemia, there can be increased urinary excretion of propionylcarnitine as a mechanism to eliminate excess propionyl groups.

Anaplerotic Functions in Tricarboxylic Acid Cycle Intermediate Replenishment

Propionylcarnitine functions as a crucial anaplerotic substrate that replenishes tricarboxylic acid cycle intermediates through a well-characterized metabolic pathway [7] [16]. The metabolism of propionylcarnitine involves the formation of succinyl-coenzyme A, which causes an increase in the total amount of tricarboxylic acid cycle intermediates [7]. This anaplerotic function ensures rapid restoration of tricarboxylic acid cycle activity, particularly during periods of high metabolic demand [7].

The conversion pathway begins when propionylcarnitine crosses the mitochondrial membrane and is converted back to propionyl-coenzyme A by carnitine acetyltransferase [20] [21]. Subsequently, propionyl-coenzyme A undergoes carboxylation to methylmalonyl-coenzyme A by propionyl-coenzyme A carboxylase, a biotin-dependent enzyme that requires bicarbonate and adenosine triphosphate [18] [22]. The methylmalonyl-coenzyme A is then isomerized to the R-form by methylmalonyl-coenzyme A racemase before being converted to succinyl-coenzyme A through the action of methylmalonyl-coenzyme A mutase, which requires vitamin B₁₂ as a cofactor [18] [28].

Research utilizing stable isotope tracing has demonstrated that heptanoate and octanoate, which produce propionyl-coenzyme A through beta-oxidation, contribute carbon directly to the tricarboxylic acid cycle, confirming the anaplerotic action of propionyl-containing compounds [4]. Furthermore, these studies revealed that propionyl-containing substrates increase the influx of glutamine-derived carbon into the tricarboxylic acid cycle while decreasing glucose-derived carbon contribution [4].

The anaplerotic capacity of propionylcarnitine becomes particularly significant during metabolic stress conditions, where tricarboxylic acid cycle intermediates may become depleted [16]. The constant replenishment of these intermediates through propionylcarnitine metabolism ensures optimal tricarboxylic acid cycle activity and maintains cellular energy production capacity [16] [13].

Table 2: Anaplerotic Function in Tricarboxylic Acid Cycle Intermediate Replenishment

Anaplerotic SubstrateEnzyme/ProcessCofactor RequirementsTCA Cycle Entry Point
Propionylcarnitine → Propionyl-CoACarnitine acetyltransferaseCoAInitial conversion
Propionyl-CoA → Methylmalonyl-CoAPropionyl-CoA carboxylaseBiotin, ATP, HCO₃⁻Carboxylation step
Methylmalonyl-CoA → Succinyl-CoAMethylmalonyl-CoA mutaseVitamin B₁₂Isomerization
Succinyl-CoA → SuccinateSuccinyl-CoA synthetaseGTP/GDPDirect entry
Succinate → FumarateSuccinate dehydrogenaseFADSuccinate node
Fumarate → MalateFumaraseH₂OFumarate node
Malate → OxaloacetateMalate dehydrogenaseNAD⁺Oxaloacetate regeneration

Regulation of Fatty Acid β-Oxidation Through Acyl-CoA Modulation

Propionylcarnitine plays a fundamental role in regulating fatty acid β-oxidation through its capacity to modulate acyl-coenzyme A pools within mitochondria [8] [12]. The accumulation of propionyl-coenzyme A, which can occur during the oxidation of odd-chain fatty acids or amino acid catabolism, results in disruption of normal fatty acid oxidation processes [8]. Propionylcarnitine formation serves as a critical mechanism for alleviating this metabolic bottleneck [8] [21].

Research conducted on isolated hepatocytes has demonstrated that propionate addition decreases acetyl-coenzyme A and free coenzyme A concentrations as propionyl-coenzyme A accumulates [8]. The addition of carnitine decreases propionyl-coenzyme A levels by approximately fifty percent through the formation of propionylcarnitine, simultaneously increasing acetyl-coenzyme A and free coenzyme A availability [8]. This restoration of the acyl-coenzyme A to free coenzyme A ratio is essential for maintaining optimal fatty acid oxidation rates [8] [26].

The substrate specificity of carnitine acetyltransferase for short-chain acyl groups, including propionyl groups, facilitates the elimination of potentially toxic acyl-coenzyme A compounds while restoring the mitochondrial coenzyme A pool [21] [23]. Studies have shown that carnitine acetyltransferase catalyzes the reversible transfer of short-chain acyl groups with fewer than six carbons from acyl-coenzyme A thioesters to form the corresponding acylcarnitines [26]. This reaction exhibits particular importance under conditions characterized by accumulation of poorly metabolized, potentially toxic acyl-coenzyme A compounds [26].

Experimental evidence indicates that propionate inhibits ketogenesis from butyrate, hexanoate, and octanoate by eighty-one percent, fifty-three percent, and eighteen percent, respectively [8]. However, the addition of carnitine partially reverses this inhibition by facilitating propionylcarnitine formation, thereby freeing coenzyme A for continued fatty acid oxidation [8]. This regulatory mechanism ensures metabolic flexibility and prevents the toxic accumulation of acyl-coenzyme A intermediates [8] [35].

Table 3: Regulation of Fatty Acid β-Oxidation Through Acyl-CoA Modulation

Regulatory MechanismPropionylcarnitine RoleMetabolic OutcomeEvidence Source
Acyl-CoA/CoA Ratio MaintenanceRemoves excess propionyl groupsOptimized fatty acid oxidation [8] [21]
Propionyl-CoA SequestrationConverts toxic propionyl-CoA to transportable formReduced cellular toxicity [21] [23]
Free CoA RestorationIncreases available CoA poolEnhanced metabolic flexibility [8] [26]
Mitochondrial TransportFacilitates intermembrane transportImproved energy production [2] [5]
Metabolite DisposalEnables urinary excretion of propionyl groupsMaintained cellular homeostasis [21] [35]
Energy Production EnhancementSupports continued β-oxidationSustained ATP synthesis [7] [12]

Interplay Between Propionylcarnitine and Carnitine Palmitoyltransferase Systems

The interaction between propionylcarnitine and the carnitine palmitoyltransferase system represents a sophisticated regulatory network that coordinates fatty acid metabolism across different chain lengths [3] [9] [11]. Carnitine palmitoyltransferase 1, located on the inner side of the outer mitochondrial membrane, converts long-chain acyl-coenzyme A molecules to their corresponding acylcarnitines [3]. The carnitine acylcarnitine translocase then facilitates the translocation of these acylcarnitines through the inner mitochondrial membrane [3] [17].

Propionylcarnitine utilizes the same transport machinery as long-chain acylcarnitines, creating a complex interplay between short-chain and long-chain fatty acid metabolism [5] [19]. Research has demonstrated that propionyl-coenzyme A generated in peroxisomes during pristanic acid oxidation requires the active participation of the mitochondrial carnitine acylcarnitine translocase for complete oxidation in the tricarboxylic acid cycle [5]. This finding challenges the previously accepted concept that peroxisomal beta-oxidation operates independently of carnitine [5].

The structural studies of carnitine acetyltransferase have revealed critical amino acid residues that determine substrate selectivity, particularly methionine-564 and phenylalanine-565 [30]. These residues distinguish carnitine acetyltransferase from carnitine palmitoyltransferases, which contain glycine residues at the corresponding positions [30]. This structural difference enables carnitine acetyltransferase to accommodate short-chain substrates like propionyl groups while carnitine palmitoyltransferases handle long-chain fatty acids [30] [33].

The regulation of this system involves complex allosteric mechanisms, particularly the inhibition of carnitine palmitoyltransferase 1 by malonyl-coenzyme A [3] [12]. During periods of fatty acid synthesis, elevated malonyl-coenzyme A levels inhibit carnitine palmitoyltransferase 1 activity, effectively switching off long-chain fatty acid oxidation [3]. Under these conditions, propionylcarnitine formation through carnitine acetyltransferase continues to function, providing an alternative pathway for maintaining coenzyme A homeostasis [12] [26].

Cardiolipin, a unique phospholipid found in mitochondrial membranes, activates both carnitine palmitoyltransferase 1 and carnitine palmitoyltransferase 2 by approximately four-fold [11]. This phospholipid also enhances carnitine acetyltransferase activity, suggesting a coordinated regulation of the entire carnitine acyltransferase family [11]. The structural characteristics of cardiolipin, with its four fatty acid chains, enable it to span both mitochondrial membranes simultaneously, potentially organizing the fatty acid oxidation enzymes into functional complexes [11].

Table 4: Interplay with Carnitine Palmitoyltransferase Systems

System ComponentInteraction with PropionylcarnitineFunctional SignificanceRegulatory Factors
CPT1 (Outer membrane)Substrate competition with long-chain acylcarnitinesRegulates fatty acid oxidation entryMalonyl-CoA inhibition
Carnitine/Acylcarnitine TranslocaseFacilitates propionylcarnitine translocationEnables metabolite exchangeSubstrate availability
CPT2 (Inner membrane)Converts propionylcarnitine back to propionyl-CoACompletes carnitine shuttle cycleCoA pool status
Carnitine AcetyltransferasePrimary enzyme for propionylcarnitine synthesisManages short-chain acyl metabolismSubstrate specificity
Propionylcarnitine TransportBidirectional membrane crossingMaintains metabolic homeostasisConcentration gradients
Acyl-CoA Pool RegulationModulates intramitochondrial CoA availabilityCoordinates energy productionAllosteric regulation

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

217.13140809 g/mol

Monoisotopic Mass

217.13140809 g/mol

Heavy Atom Count

15

LogP

log Kow = -4.13 (est)

UNII

0HU2UI27HF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

L-Carnitine, acetyl-L-carnitine, and/or propionyl-L-carnitine may be used for replacement therapy to restore normal carnitine concn and/or a normal nonesterified-to-esterified carnitine ratio ...
/EXPL THER/ The aim of this double-blind, placebo-controlled, dose titration, multicenter trial was to assess the efficacy and safety of propionyl-carnitine in intermittent claudication. ... After a 2-week preliminary period to assess maximal walking distance, 245 patients were randomly assigned to receive propionyl-L-carnitine (n = 118) or placebo (n = 127). The initial oral dose of 500 mg twice daily was increased at 2-month intervals to 2 g/day and then to 3 g/day in patients showing improvement in treadmill performance < 30% over baseline. Efficacy analysis was conducted for the 214 patients who completed the 24 weeks of treatment by comparing the effect of placebo and propionyl-L-carnitine on day 180. ... Analysis of variance showed a significant improvement of 73 +/- 9% (mean +/- SE) in maximal walking distance with propionyl-L-carnitine (n = 99) compared with 46 +/- 6% for placebo (n = 115, p = 0.03). For distance walked at onset of claudication, propionyl-L-carnitine showed about double the improvement of placebo; however, the difference was not statistically significant. There were no changes in electrocardiographic and routine biochemical and hematologic tests that would indicate an adverse effect of propionyl-L-carnitine. Adverse events requiring drug discontinuation (11 in the propionyl-L-carnitine group, 3 in the placebo group) were unrelated to study medication. The dose titration design of the study also provided information on the dose-response relation. Slightly less than 67% of patients were expected to improve their maximal walking distance by at least 30%, assuming 2 g/day of propionyl-L-carnitine (95% confidence interval 0.51 to 0.70). The response rate during the entire titration course was significantly in favor of propionyl-L-carnitine compared with placebo. ...
/EXPL THER/ Propionyl-l-carnitine (PLC) is a naturally occurring compound that has been considered for the treatment of many forms of cardiomyopathies.
/EXPL THER/ Propionyl-L-carnitine is a carnitine derivative that has a high affinity for muscular carnitine transferase, and it increases cellular carnitine content, thereby allowing free fatty acid transport into the mitochondria. ... The results of phase-2 studies in chronic heart failure patients showed that long-term oral treatment with propionyl-L-carnitine improves maximum exercise duration and maximum oxygen consumption over placebo and indicated a specific propionyl-L-carnitine effect on peripheral muscle metabolism. A multicenter trial on 537 patients showed that propionyl-L-carnitine improves exercise capacity in patients with heart failure, but preserved cardiac function.
For more Therapeutic Uses (Complete) data for PROPIONYL-L-CARNITINE (13 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis.

Pictograms

Irritant

Irritant

Other CAS

17298-37-2

Absorption Distribution and Excretion

Most (54-86%) dietary carnitine is absorbed in the small intestine and enters the bloodstream. The kidneys efficiently conserve carnitine, so even carnitine-poor diets have little impact on the body's total carnitine content. Rather than being metabolized, excess carnitine is excreted in the urine as needed via the kidneys to maintain stable blood concentrations. /Carnitine/
L-Carnitine and acylcarnitine esters are present in all tissues. In most tissues and cells, they are present in higher concn than in the circulation ... L-carnitine and acetyl-L-carnitine are concn in most tissues via the high-affinity, Na+-dependent organic cation transporter OCTN2 ... OCTN2 binds acetyl-L-carnitine and propionyl-L-carnitine with comparable affinity. This protein is highly expressed in heart, placenta, skeletal muscle, kidney, pancreas, testis, and epididymis and weakly expressed in brain, lung, and liver ... /Acylcarnitine esters/
... At a filtered load of 50 umol/L, the efficiency of L-carnitine and acylcarnitine ester reabsorption is 90 to 98% /in kidneys/. However, as the filtered load of L-carnitine incr, as, eg after consumption of a dietary supplement or after iv infusion, the efficiency of reabsorption declines rapidly ... Clearance of acylcarnitine esters is often higher than that of nonesterified L-carnitine /in kidneys/ ... Under conditions of rapid intracellular synth of acylcarnitine esters or direct accumulation from the circulation ... a higher proportion of acylcarnitine esters in urine compared to that in the circulation /is achieved/ ... Kidneys may be substantially involved in the regulation of circulating acylcarnitine ester concn. /Aacylcarnitine ester/
... A concn ratio of acylcarnitine esters/nonesterified L-carnitine of 0.4 or greater in plasma is ... considered abnormal ...

Wikipedia

O-propanoylcarnitine (internal charge)

Drug Warnings

Propionyl-L-carnitine stimulates a better efficiency of the Krebs cycle during hypoxia by providing it with a very easily usable substrate, propionate, which is rapidly transformed into succinate without energy consumption (anaplerotic pathway). Alone, propionate cannot be administered to patients in view of its toxicity.
... the efficacy and safety of oral vitamin E and propionyl-L-carnitine, separately or in combination, /were compared/ for the treatment of Peyronie's disease. ... A total of 236 men (mean age 43.4 years) with Peyronie's disease were randomly assigned to 4 groups. Group 1 (58 men) received 300 mg vitamin E orally twice daily. Group 2 (59) received 1 gm propionyl-L-carnitine orally twice daily, and group 3 (60) received 300 mg vitamin E and 1 gm propionyl-L-carnitine orally twice daily. Group 4 (control group, 59 men) received a similar regimen of placebo during the 6-month treatment period. . ... This study did not show significant improvement in pain, curvature or plaque size in patients with PD treated with vitamin E, propionyl-L-carnitine, or vitamin E plus propionyl-L-carnitine compared with those treated with placebo. Publication

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Analytic Laboratory Methods

Analyte: propionyl-L-carnitine; matrix: bulk material; procedure: high-performance liquid chromatography with fluorescence detection at 485 nm (excitation) and 540 nm (emission); limit of detection: 100 fmole
Analyte: propionyl-L-carnitine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 205 nm; limit of quantitation: 185 uM

Clinical Laboratory Methods

Analyte: propionyl-L-carnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 340 nm (excitation) and 475 nm (emission); limit of detection: 240 nM
Analyte: propionyl-L-carnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 248 nm (excitation) and 418 nm (emission); limit of detection: 5 uM
Analyte: propionyl-L-carnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 10 nmole/mL
Analyte: propionyl-L-carnitine; matrix: urine; procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 10 nmole/mL
For more Clinical Laboratory Methods (Complete) data for PROPIONYL-L-CARNITINE (6 total), please visit the HSDB record page.

Interactions

Cyclosporine (CyA) is an immunosuppressive agent used after solid organ transplantation, but its clinical use is limited by side effects, the most important of which is nephrotoxicity. ... A previous work ... demonstrated that L-propionylcarnitine (L-PC), a propionyl ester of L-carnitine, is able to prevent CyA-induced acute nephrotoxicity reducing lipid peroxidation in the isolated and perfused rat kidney. CyA administration was associated with a dose dependent increase in renovascular resistance prevented by a pretreatment with L-PC. The aim of the present study was to confirm L-PC protective effect ... in an in vivo rat model. Chronic nephrotoxicity study was carried out for 28 days. L-PC was administered (ip 25 mg/kg bw) since the first day, while CyA treatment was performed for the last 21 days (by oral administration 25 mg/kg bw). ... L-PC was able to significantly lower blood pressure in CyA treated animals and to prevent CyA induced decrease in creatinine clearance. Moreover renal tissue analysis revealed that L-PC was able to reduce lipid hydroperoxide content and morphological abnormalities associated to chronic CyA administration. In conclusion our study demonstrated for the first time in vivo that L-PC protects against functional and tissue damage associated to chronic CyA administration.
Nephrotoxicity has represented the major limitation in the use of cyclosporine A (CyA). The structural abnormalities at the level of the proximal tubular cells are necrosis, vacuolization and lipid droplets, as well as CyA-induced glomerular afferent arteriole constriction and granular juxtaglomerular cell hyperplasia. The mode of action of vasoconstriction is not well known, but there appears to be substantial impairment of endothelial cell function leading to enhanced release of vasoconstrictors such as endothelin and thromboxane. L-propionylcarnitine (PC), one of the most potent analogues of carnitine, is able to correct and to prevent alterations in endothelial membrane permeability and it has been identified in the kidney of various animal species. To investigate a possible reduction of CyA-induced nephrotoxocity ... the effects of a pretreatment with PC before administering several doses of CyA /were examined/ n an isolated and perfused rat kidney. The histological findings showed that the perfusion with PC reduces the vasoconstrictive effect of CyA on the glomerular capillaries and preserves the tubular epithelium. The ratio of the diameter between the glomerular capillary tuft and Bowman's capsule was higher, while at the tubular level the ratio internal-diameter/diameter evaluated at the level of the basal membrane was lower in PC + CyA perfused kidneys than in only CyA perfused ones. The final value of perfusion pressure was lower in PC + CyA perfused kidneys than in only CyA perfused ones, confirming the histological findings. The release induced by CyA of alanine aminopeptidase (AAP) and N-acetyl-glucosaminidase (NAG), markers of tubular damage, was significantly reduced by pretreatment with PC. These data suggest that the pretreatment with PC reduces the CyA-induced nephrotoxicity in an isolated and perfused rat kidney.
The purpose of this study is to evaluate the ability of propionyl-L-carnitine, a carnitine derivative to prevent cardiac dysfunction induced by erucic acid and streptozotocin treatment in rats. Rats were fed for 10 days with normal or 10% erucic-acid-enriched diet with or without propionyl-L-carnitine injected intraperitoneally (1 mM/kg daily). Another group of rats was injected for 8-10 weeks with streptozotocin (65 mg/kg) with or without propionyl-L-carnitine intraperitoneally injected at the same dosage. Thereafter the animals were sacrificed and the hearts isolated and perfused aerobically. When isovolumic measurements of left ventricular function were applied, there was no difference in mechanical activity between treated and control hearts. On the contrary, when pressure-volume curves were determined in the paced hearts, the pressure developed by hearts from erucic acid-treated or diabetic rats was reduced. Propionyl-L-carnitine always produced positive inotropy. This was true for the control-saline treated rats that received the drug, as well as for the hearts isolated from cardiomyopathic animals. These data suggest that propionyl-L-carnitine, when given chronically, is able to overcome myocardial dysfunction caused either from erucic acid treatment or diabetes.
In this study, the possible mechanisms whereby propionyl-l-carnitine (PLC) could protect against adriamycin (ADR)-induced cardiomyopathy were carried out. Administration of ADR (3 mg/kg) ip, every other day over a period of 2 weeks) resulted in a significant two-fold increase in serum levels of creatine phosphokinase, lactate dehydrogenase and glutamic oxaloacetic transaminase, whereas daily administration of PLC (250 mg/kg), ip for 2 weeks) induced non-significant change. Daily administration of PLC to ADR-treated rats resulted in complete reversal of ADR-induced increase in cardiac enzymes except lactate dehydrogenase which was only reversed by 66%. In cardiac tissue homogenate, ADR caused a significant 53% increase in malonedialdehyde (MDA) and a significant 50% decrease in reduced glutathione (GSH) levels, whereas PLC induced a significant 33% decrease in MDA and a significant 41% increase in GSH levels. Daily administration of PLC to ADR-treated rats completely reversed the increase in MDA and the decrease in GSH induced by ADR to the normal levels. In rat heart mitochondria isolated 24 h after the last dose, ADR induced a significant 48% and 42% decrease in(14)CO(2)released from the oxidation of [1-(14)C]palmitoyl-CoA and [1-(14)C]palmitoylcarnitine, respectively, whereas PLC resulted in a significant 66% and 54% increase in the oxidation of both substrates, respectively. Interestingly, administration of PLC to ADR-treated rats resulted in complete recovery of the ADR-induced decrease in the oxidation of both substrates. In addition, in rat heart mitochondria, the oxidation of [1-(14)C]pyruvate, [1-(14)C]pyruvate and [1-(14)C]octanoate were not affected by ADR and/or PLC treatment. Moreover, ADR caused severe histopathological lesions manifested as toxic myocarditis which is protected by PLC. Worth mentioning is that PLC had no effect on the antitumor activity of ADR in solid Ehrlich carcinoma. Results from this study suggest that: (1) in the heart, PLC therapy completely protects against ADR-induced inhibition of mitochondrial beta -oxidation of long-chain fatty acids; (2) PLC has and/or induces a powerful antioxidant defense mechanism against ADR-induced lipid peroxidation of cardiac membranes; and finally (3) PLC has no effect on the antitumor activity of ADR.
For more Interactions (Complete) data for PROPIONYL-L-CARNITINE (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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